molecular formula C17H15N7O B10938294 N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10938294
M. Wt: 333.3 g/mol
InChI Key: YMEJBKDNEPLUHU-UHFFFAOYSA-N
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Description

N~2~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that features a unique combination of pyrazole, triazole, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests its potential for industrial applications. The broad substrate scope and functional group tolerance of this method make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N~2~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives with altered biological activities.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include various substituted derivatives that retain the core structure of the original compound. These derivatives often exhibit enhanced or modified biological activities .

Scientific Research Applications

N~2~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique combination of pyrazole, triazole, and pyrimidine rings, which confer distinct biological activities. Its ability to inhibit CDK2 selectively and its potential as both an anticancer and anti-inflammatory agent highlight its versatility and therapeutic potential .

Properties

Molecular Formula

C17H15N7O

Molecular Weight

333.3 g/mol

IUPAC Name

N-[1-[(4-methylphenyl)methyl]pyrazol-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C17H15N7O/c1-12-3-5-13(6-4-12)10-23-11-14(9-19-23)20-16(25)15-21-17-18-7-2-8-24(17)22-15/h2-9,11H,10H2,1H3,(H,20,25)

InChI Key

YMEJBKDNEPLUHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=N2)NC(=O)C3=NN4C=CC=NC4=N3

Origin of Product

United States

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